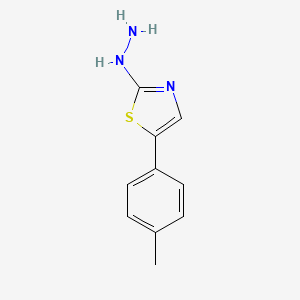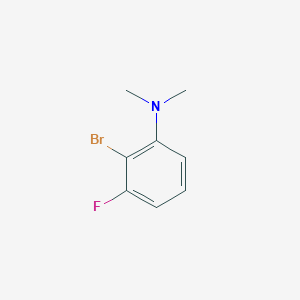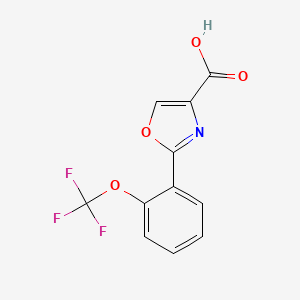
2-Isopropoxythiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropoxythiophenol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an isopropoxy group attached to a thiophenol moiety
准备方法
Synthetic Routes and Reaction Conditions: 2-Isopropoxythiophenol can be synthesized through several methods. One common approach involves the reaction of thiophenol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.
化学反应分析
Types of Reactions: 2-Isopropoxythiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenols depending on the reagents used.
科学研究应用
2-Isopropoxythiophenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-isopropoxythiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isopropoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Thiophenol: Lacks the isopropoxy group, making it less sterically hindered and more reactive in certain reactions.
2-Methoxythiophenol: Contains a methoxy group instead of an isopropoxy group, leading to different electronic and steric properties.
4-Isopropylthiophenol: The isopropyl group is directly attached to the thiophenol ring, altering its chemical behavior compared to 2-isopropoxythiophenol.
Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. These properties can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
2-propan-2-yloxybenzenethiol |
InChI |
InChI=1S/C9H12OS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 |
InChI 键 |
XGMRHSDVJHSXPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC=C1S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)


![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)



![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)
